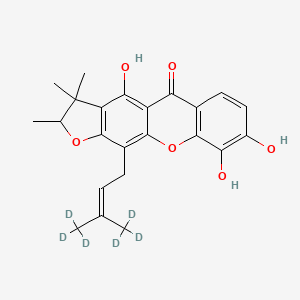
Gerontoxanthone C-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gerontoxanthone C-d6 is a deuterated derivative of Gerontoxanthone C, a naturally occurring xanthone. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties . This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of xanthones due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gerontoxanthone C-d6 typically involves the incorporation of deuterium atoms into the xanthone structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the xanthone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Gerontoxanthone C-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Gerontoxanthone C-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of xanthones.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies
Mecanismo De Acción
The mechanism of action of Gerontoxanthone C-d6 involves its interaction with various molecular targets and pathways. Xanthones, including this compound, have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and autophagy . These interactions contribute to their anticancer and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
α-Mangostin: Another xanthone with potent anticancer and anti-inflammatory properties.
γ-Mangostin: Known for its cytotoxic activity against cancer cells.
Garcinone E: Exhibits significant anticancer activity.
Mangostanaxanthone IV: Investigated for its potential therapeutic applications.
Uniqueness
Gerontoxanthone C-d6 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This stable isotope labeling allows researchers to track the compound’s behavior in biological systems more accurately compared to non-labeled analogs .
Propiedades
Fórmula molecular |
C23H24O6 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4,8,9-trihydroxy-2,3,3-trimethyl-11-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-2H-furo[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3/i1D3,2D3 |
Clave InChI |
MPGIKBDCZHZTJM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=CCC1=C2C(=C(C3=C1OC(C3(C)C)C)O)C(=O)C4=C(O2)C(=C(C=C4)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















